Enhanced Lipophilicity (LogP) Compared to 5-Hydroxy Analog
Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate exhibits a predicted ACD/LogP of 3.44, notably higher than that of its 5-hydroxy analog ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, for which reported LogP values range from 2.33 to 2.61 . This difference of 0.8–1.1 log units suggests significantly increased lipophilicity, which can enhance passive membrane permeability and potentially improve intracellular target engagement .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.44 |
| Comparator Or Baseline | Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, LogP = 2.33–2.61 |
| Quantified Difference | ΔLogP = +0.83 to +1.11 |
| Conditions | Predicted values: ACD/Labs Percepta Platform (target) vs. multiple vendor/calculated LogP sources (comparator) |
Why This Matters
Higher lipophilicity is a key determinant of passive membrane permeability; this quantifiable difference supports preferential selection when cellular uptake is a critical assay parameter.
